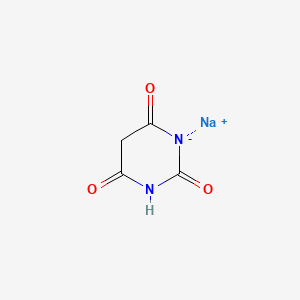

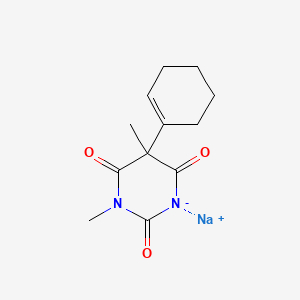

Barbituric acid, sodium salt

Descripción general

Descripción

Synthesis Analysis

The synthesis of barbituric acid sodium salt derivatives often involves hydrothermal reactions, which can lead to the formation of novel compounds. For instance, the hydrothermal reaction of NaVO(3).H(2)O, barbituric acid, and other reagents gave rise to a novel heteropolyoxovanadate alongside an unexpected phase of a barbiturate derivative, showcasing the compound's versatility in forming new chemical structures under specific conditions (Wenbin Yang et al., 2003).

Molecular Structure Analysis

Barbituric acid sodium salt can exhibit diverse molecular structures, including its ability to form co-crystals with other substances. Studies have shown that pressing solid barbituric acid with KBr or other alkali bromides and caesium iodide leads to the formation of ionic co-crystals, indicating the compound's flexibility in engaging with various ions to alter its dissolution properties in water (D. Braga et al., 2010).

Chemical Reactions and Properties

Barbituric acid, when involved in chemical reactions, can lead to the synthesis of complex molecules. For instance, the sodium derivative of barbituric acid can undergo efficient monoacylation, indicating its reactivity and potential for generating diverse chemical entities. This reactivity is essential for the compound's role in synthesizing various heterocyclic and carbocyclic compounds (H. H. Zoorob et al., 2001).

Physical Properties Analysis

The physical properties of barbituric acid sodium salt derivatives are influenced by their molecular structure. For example, the synthesis and characterization of solvent-mediated Na(I)–Pd(II) heterometallic complexes containing barbiturate units reveal insights into the compound's physical attributes, such as solubility and crystal structure, which are crucial for understanding its behavior in various environments (Ceyda Icsel et al., 2016).

Chemical Properties Analysis

The chemical properties of barbituric acid sodium salt, such as its solubility behavior in aqueous solutions of sodium alkyl sulfonate, highlight the compound's interactions with different chemicals. These interactions are critical for its applications in synthesis and for understanding its behavior in various chemical reactions. The solubility and thermodynamic functions of barbituric acids in these solutions provide a deeper understanding of the compound's chemical nature (C. Vaution et al., 1981).

Aplicaciones Científicas De Investigación

Anesthetic Applications

- Anesthesia Induction: Sodium iso-amyl-ethyl barbiturate, a derivative of barbituric acid, has been used to induce general anesthesia in both animals and humans. Its stability and anesthetic value depend on the pH value and purity of the preparation. It's effective when injected intravenously in dogs, suggesting a similar potential in human applications (Zerfas, McCallum, Shonle, Swanson, Scott, Clowes, 1929).

Crystal Modification in Chemistry

- Crystal Morphology Modifier: Barbituric acid can modify the crystal habit of sodium chloride. It has been observed to induce different morphologies in salt crystals, such as rhombic dodecahedron crystals. This is notable as only a trace amount of barbituric acid is needed for this effect (Sen, Ganguly, 2012).

Psychiatric Applications

- Sleep Induction in Psychotic Patients: Sodium isoamylethylbarbiturate has been used intravenously to induce sleep and physical rest in psychotic patients. This application stems from the anesthetic and analgesic properties of barbituric acid derivatives (Bleckwenn, 1930).

Analytical Chemistry

- Analysis in Biological Objects: Barbituric acid derivatives are used in medicine for their calming, hypnotic, and anticonvulsant properties. Analytical techniques have been developed for the investigation of biological objects with respect to the presence and content of these derivatives (Mamina, Bolotov, 2004).

Allergic Reactions Study

- Investigation of Cutaneous Eruptions: The sodium salt of isoamylethylbarbiturate (sodium amytal) has been studied for its potential to cause allergic reactions, evidenced by cutaneous eruptions in medical use (Langenbach, 1934).

Mecanismo De Acción

Target of Action

Sodium barbiturate, also known as barbituric acid sodium salt, primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, which helps to maintain the balance of excitation and inhibition in the brain .

Mode of Action

Sodium barbiturate enhances the activity of GABA at the GABA_A receptor . It increases the duration of time for which the chloride ion channel on the GABA complex is open . This leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of the nerve impulse . This ultimately leads to a decrease in neuronal excitability and a calming effect on the brain .

Biochemical Pathways

The primary biochemical pathway affected by sodium barbiturate is the GABAergic pathway . By enhancing the activity of GABA, sodium barbiturate increases inhibitory neurotransmission, leading to sedation and hypnosis . It also inhibits the excitatory neurotransmitter glutamate, further contributing to its depressant effects .

Pharmacokinetics

Sodium barbiturate is well absorbed orally, and it has a high volume of distribution due to its lipid solubility . It is metabolized by the liver through hepatic microsomal pathways . The half-life and clearance of sodium barbiturate can vary significantly among individuals, depending on factors such as age, liver function, and concurrent medications .

Result of Action

The primary molecular effect of sodium barbiturate is the enhancement of GABA-induced chloride currents, leading to neuronal hyperpolarization . At the cellular level, this results in decreased neuronal excitability and a calming effect on the brain . Clinically, this manifests as sedation, hypnosis, and in some cases, anesthesia . In high doses, sodium barbiturate can induce a state of deep coma .

Action Environment

The action of sodium barbiturate can be influenced by various environmental factors. For instance, the presence of other CNS depressants can potentiate the effects of sodium barbiturate . Additionally, changes in pH can affect the ionization state of the drug, potentially impacting its absorption and distribution . Chronic use of sodium barbiturate can lead to the development of tolerance, requiring higher doses to achieve the same effect .

Safety and Hazards

Barbituric acid, sodium salt should be handled with care. It is advised to keep away from heat and sources of ignition . Ingestion and inhalation of dust should be avoided . Suitable protective clothing should be worn when handling this compound . If ingested, medical advice should be sought immediately .

Propiedades

IUPAC Name |

sodium;pyrimidin-3-ide-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3.Na/c7-2-1-3(8)6-4(9)5-2;/h1H2,(H2,5,6,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQHHBYRYFICDV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)[N-]C1=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67-52-7 (Parent) | |

| Record name | Sodium barbiturate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004390163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80890587 | |

| Record name | Sodium barbiturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Sodium barbiturate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

4390-16-3, 24012-01-9 | |

| Record name | Sodium barbiturate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004390163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barbituric acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024012019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium barbiturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barbituric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium barbiturate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

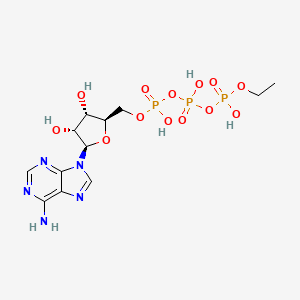

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate](/img/structure/B1260851.png)

![N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-2-iodoacetamide](/img/structure/B1260855.png)